molecular formula C22H18N2O4 B2575694 N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide CAS No. 157543-75-4

N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide

Cat. No. B2575694
CAS RN: 157543-75-4
M. Wt: 374.396
InChI Key: IKFBVRKKVBVKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.396. The purity is usually 95%.
BenchChem offers high-quality N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characterization and Synthesis

One of the primary applications of this compound involves its chemical characterization and synthesis. In the study by Odame, Hosten, and Tshentu (2018), a triazatetracyclic compound, which shares some structural similarities with N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide, was synthesized and characterized. This work underscores the complexity and the potential of such compounds for further chemical exploration and application, particularly in synthesizing materials with specific functional properties Odame, Hosten, & Tshentu, 2018.

Metabolism and Toxicity Studies

In the realm of pharmacology and toxicology, derivatives of this compound, notably N-acetylcysteine amide, have been extensively studied. Khayyat, Tobwala, Hart, and Ercal (2016) found that N-acetylcysteine amide, which shares the N-acetyl group commonality with the queried compound, exhibited promising results as an antidote for acetaminophen toxicity. This study highlights the compound's potential role in mitigating oxidative stress and protecting against drug-induced damage, suggesting avenues for research into similar compounds' therapeutic applications Khayyat, Tobwala, Hart, & Ercal, 2016.

Antimicrobial and Anticancer Activities

Further research into the derivatives of N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide has shown potential antimicrobial and anticancer activities. For instance, Muruganandam, Kumar, and Balasubramanian (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal chelates, finding them to exhibit antibacterial, antifungal, and anticancer properties. This demonstrates the broad spectrum of biological activity that compounds with similar structures could possess, warranting further investigation for potential therapeutic uses Muruganandam, Kumar, & Balasubramanian, 2013.

properties

IUPAC Name

N-acetyl-N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-11(25)23(12(2)26)24-21(27)19-17-13-7-3-4-8-14(13)18(20(19)22(24)28)16-10-6-5-9-15(16)17/h3-10,17-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFBVRKKVBVKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide

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